molecular formula C10H12ClNO3S B3170591 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride CAS No. 944888-59-9

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride

Cat. No.: B3170591
CAS No.: 944888-59-9
M. Wt: 261.73 g/mol
InChI Key: JCGWGASSFUXCBT-UHFFFAOYSA-N
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Description

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride is a benzenesulfonyl chloride derivative featuring a sulfonyl chloride group at the para position and a 2-methylcarbamoyl-ethyl substituent. The methylcarbamoyl group (CONHMe) is attached via an ethyl linker, distinguishing it from directly substituted analogs. This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-314110) and is primarily utilized in research and pharmaceutical synthesis as a reactive intermediate .

Sulfonyl chlorides are pivotal in forming sulfonamides, sulfonate esters, and other derivatives. Its applications likely align with similar compounds, such as drug intermediate synthesis or material science applications .

Properties

IUPAC Name

4-[3-(methylamino)-3-oxopropyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-12-10(13)7-4-8-2-5-9(6-3-8)16(11,14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGWGASSFUXCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride typically involves the reaction of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction is as follows:

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid+SOCl24-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride+SO2+HCl\text{4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid+SOCl2​→4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions.

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonates: Formed from nucleophilic substitution with alcohols.

    Sulfonic Acids: Formed from hydrolysis.

Scientific Research Applications

Chemistry

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the production of various pharmaceutical compounds, particularly those requiring sulfonamide functionalities.
  • Agrochemicals : The compound plays a role in developing agrochemical products, enhancing crop protection and growth.

Biology

In biological research, this compound is employed for:

  • Modification of Biomolecules : It is used to modify proteins and peptides, facilitating studies on their functions and interactions.
  • Enzyme Inhibition Studies : Investigated as a potential scaffold for designing enzyme inhibitors that could lead to new therapeutic agents.

Medicine

In the medical field, the compound's applications include:

  • Drug Development : It is explored for its potential in designing receptor modulators and enzyme inhibitors, which may have significant implications for treating various diseases.
  • Therapeutic Research : The compound's ability to form stable derivatives makes it valuable in developing new therapeutic strategies against diseases.

Case Study 1: Synthesis of Sulfonamide Derivatives

Research has demonstrated the successful synthesis of novel sulfonamide derivatives using this compound as a key intermediate. These derivatives exhibited promising antimicrobial activity, indicating potential applications in antibiotic development.

Case Study 2: Protein Modification Techniques

A study highlighted the use of this compound in modifying specific amino acid residues within proteins. This modification allowed researchers to probe protein interactions and functions more effectively, providing insights into cellular mechanisms.

Mechanism of Action

The mechanism of action of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify various substrates, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives.

Comparison with Similar Compounds

Electron-Withdrawing Substituents

  • 4-(Acetylamino)benzenesulfonyl chloride (C₈H₈ClNO₃S): The acetamido group (NHCOCH₃) directly attached to the ring enhances electrophilicity of the sulfonyl chloride. Synthesized via chlorosulfonic acid treatment of N-phenylacetamide (85% yield, white powder) .
  • 4-(Methylsulfonyl)benzenesulfonyl chloride (C₇H₇ClO₄S₂): The methylsulfonyl (SO₂Me) group strongly withdraws electrons, increasing reactivity. Market data indicates industrial-scale production, reflecting its utility in bulk chemical processes .

Electron-Donating Substituents

  • 4-(Dialkylamino)benzenesulfonyl chlorides (e.g., dibutylamino, dihexylamino): Alkylamino groups donate electrons, reducing sulfonyl chloride reactivity. These derivatives are used in dye synthesis, where electronic tuning of chromophores is critical .

Halogen-Substituted Derivatives

  • 4-Fluoro-2-methylbenzenesulfonyl chloride (C₇H₆ClFO₂S): The fluorine atom’s electronegativity and the methyl group’s steric effects balance reactivity and stability. It is marketed for specialized research applications .
  • o-/p-Chlorobenzenesulfonyl chlorides : Direct chloro substitution enhances electrophilicity, favoring nucleophilic displacement reactions .

Complex Ether/Esther Substituents

  • 4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl chloride (C₈H₅Cl₃F₂O₃S): The ethoxy group with halogen substituents introduces steric bulk and hydrolytic sensitivity, limiting its use to controlled synthetic environments .

Key Findings

  • Reactivity: Electron-withdrawing groups (e.g., acetamido, methylsulfonyl) enhance sulfonyl chloride reactivity, whereas alkylamino groups reduce it. The methylcarbamoyl-ethyl group likely offers intermediate reactivity due to the ethyl spacer .
  • Steric Effects : Bulky substituents (e.g., tert-butyl in 2,6-Me₂-4-tBu-benzenesulfonyl chloride) hinder nucleophilic attacks, whereas linear chains (e.g., ethyl in the target compound) minimize steric interference .
  • Applications: Amino-substituted derivatives are prominent in dyes , halogenated analogs in agrochemicals , and carbamoyl/acetamido derivatives in drug discovery .

Biological Activity

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride is an organic compound classified as a sulfonyl chloride, characterized by its high reactivity and versatility in synthesizing various derivatives. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in drug development and modification of biomolecules.

The molecular formula of this compound is C10H12ClNO3S, with a molecular weight of 261.73 g/mol. The compound features a sulfonyl chloride group attached to a benzene ring, along with a methylcarbamoyl-ethyl substituent that enhances its reactivity.

Synthesis

The synthesis typically involves the reaction of 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonic acid with thionyl chloride (SOCl₂), performed under reflux conditions:

4 2 Methylcarbamoyl ethyl benzenesulfonic acid+SOCl24 2 Methylcarbamoyl ethyl benzenesulfonyl chloride+SO2+HCl\text{4 2 Methylcarbamoyl ethyl benzenesulfonic acid}+\text{SOCl}_2\rightarrow \text{4 2 Methylcarbamoyl ethyl benzenesulfonyl chloride}+\text{SO}_2+\text{HCl}

This reaction highlights the compound's ability to form sulfonamide or sulfonate derivatives through nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.

The biological activity of this compound is primarily attributed to its electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity allows for modifications of biomolecules, potentially leading to various biological effects.

Potential Applications:

  • Drug Development: Investigated for its role in synthesizing enzyme inhibitors and receptor modulators.
  • Biomolecule Modification: Used in research to study protein interactions and functions.

Case Studies

  • Enzyme Inhibition Studies:
    Research indicates that compounds similar to this compound can act as inhibitors for various enzymes. For instance, studies on related sulfonamide compounds have demonstrated their effectiveness in inhibiting certain proteases, which are crucial in many biological processes.
  • Cellular Response Assays:
    In vitro assays have shown that derivatives of this compound can induce cellular responses that may lead to apoptosis in cancer cell lines. This suggests potential applications in oncology as a therapeutic agent.
  • Modification of Peptides:
    The compound has been utilized to modify peptides, enhancing their stability and bioactivity, which is vital for drug design and development.

Comparative Biological Activity Table

CompoundBiological ActivityReferences
This compoundEnzyme inhibitor potential,
Related sulfonamidesProtease inhibition
Other sulfonyl chloridesInduction of apoptosis in cancer cells

Research Findings

Recent studies have explored the pharmacological properties of sulfonyl chlorides, including their ability to modify biomolecules and serve as intermediates in drug synthesis. The versatility of this compound makes it a valuable tool in medicinal chemistry.

Key Findings

  • High Reactivity: The sulfonyl chloride group allows for rapid reactions with nucleophiles.
  • Biological Modifications: Effective in altering the properties of peptides and proteins, leading to enhanced biological activity.
  • Therapeutic Potential: Shows promise as a scaffold for developing new drugs targeting various diseases.

Q & A

Q. What are the recommended methods for synthesizing 4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves introducing the sulfonyl chloride group to a benzene ring substituted with a 2-methylcarbamoyl-ethyl moiety. Key steps include:
  • Sulfonation : Reacting the precursor with chlorosulfonic acid to form the sulfonic acid intermediate.
  • Chlorination : Treating the intermediate with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the sulfonyl chloride .
  • Purification : Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to isolate the product. Monitor purity via melting point analysis (expected range: 105–110°C, based on analogous sulfonyl chlorides) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • Melting Point (mp) Analysis : Compare observed mp (e.g., 105–110°C) with literature values for analogs .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.0 ppm) and methylcarbamoyl-ethyl substituents (δ 1.2–2.5 ppm for methyl groups) .
  • FT-IR : Confirm sulfonyl chloride (S=O stretch ~1370 cm⁻¹ and 1170 cm⁻¹) and carbamoyl (C=O stretch ~1650 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and tightly sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors; sulfonyl chlorides are respiratory irritants .
  • Waste Disposal : Segregate halogenated waste and consult certified disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution reactions with amines or alcohols .
  • Stoichiometry : Use a 1.2–1.5 molar excess of nucleophiles to account for hydrolysis side reactions .
  • Temperature Control : Maintain reactions at 0–5°C to suppress sulfonyl chloride decomposition .
  • Byproduct Analysis : Employ HPLC or TLC to monitor unreacted starting materials and optimize reaction times .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR .
  • 2D NMR Techniques : Perform COSY or HSQC to resolve overlapping proton/carbon signals in the aromatic and alkyl regions .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm substituent positioning .

Q. How does the methylcarbamoyl-ethyl substituent influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing sulfonyl chloride group activates the benzene ring for electrophilic attacks, while the methylcarbamoyl-ethyl group introduces steric hindrance, slowing meta-substitution .
  • Kinetic Studies : Compare reaction rates with analogs (e.g., 4-methylbenzenesulfonyl chloride) using UV-Vis spectroscopy to quantify steric/electronic impacts .

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :
  • Moisture Sensitivity : Store under inert gas (Ar/N₂) in airtight containers at 2–8°C to prevent hydrolysis to sulfonic acids .
  • Light Exposure : Use amber glassware to avoid photodegradation; monitor purity via periodic mp and NMR checks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride
Reactant of Route 2
4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride

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